2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid
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Overview
Description
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid is a compound with the molecular formula C12H12N2O3 It is known for its unique structure, which includes an amino group, a hydroxyquinoline moiety, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid can be achieved through a combination of Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions. The starting material, o-methoxyacetanilide, is converted into the Z-configured dehydroamino acid derivative through these reactions .
Industrial Production Methods
These methods may include catalytic hydrogenation, reductive dechlorination, and demethylation steps to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form different amino derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amino derivatives, and substituted quinoline derivatives
Scientific Research Applications
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyquinoline moiety can chelate metal ions, making it useful in studying metal-protein interactions. Additionally, the amino and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for various biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid: This compound has a similar structure but differs in the position of the hydroxy group on the quinoline ring.
2-Amino-3-(8-hydroxyquinolin-7-yl)propanoic acid: Another similar compound with the hydroxy group at a different position on the quinoline ring.
Uniqueness
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid is unique due to the specific positioning of the hydroxy group on the quinoline ring, which influences its chemical reactivity and binding properties. This uniqueness makes it a valuable compound for studying specific biochemical interactions and developing new materials with tailored properties .
Biological Activity
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid, also known as 8HQ-3Ala, is a noncanonical amino acid that has garnered attention for its potential biological activities and applications in synthetic biology and biocatalysis. This compound is structurally related to natural amino acids but incorporates a hydroxyquinoline moiety, which endows it with unique properties. This article delves into the biological activity of this compound, highlighting its synthesis, functional properties, and relevant case studies.
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of Vilsmeier-Haack and Erlenmeyer-Plöchl reactions to create various configurations of the compound . The structure of 8HQ-3Ala can be represented as follows:
Table 1: Key Synthetic Pathways for this compound
Reaction Type | Description | Yield (%) |
---|---|---|
Vilsmeier-Haack | Converts o-methoxyacetanilide into dehydroamino acid | Variable |
Erlenmeyer-Plöchl | Facilitates cyclization to form hydroxyquinoline derivatives | Variable |
Methanolysis | Hydrolyzes esters to yield final amino acid | Variable |
Enzymatic Applications
Research has indicated that this compound can serve as a building block for designing artificial enzymes. These enzymes leverage the unique properties of the hydroxyquinoline group to enhance catalytic activity. For instance, studies have demonstrated that incorporating this amino acid into enzyme scaffolds can significantly alter their substrate specificity and catalytic efficiency .
Case Study: Artificial Metalloenzymes
In a study focused on artificial metalloenzymes, researchers incorporated 8HQ-3Ala into a protein scaffold. The resulting enzyme exhibited improved catalytic properties in reactions such as Friedel-Crafts alkylation, achieving higher conversion rates compared to traditional catalysts .
Antioxidant Properties
The hydroxyquinoline moiety is known for its antioxidant capabilities. Research suggests that compounds containing this structure can scavenge free radicals, potentially offering protective effects against oxidative stress in biological systems .
Table 2: Biological Activities of this compound
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
- Protein Engineering : The incorporation of this amino acid into proteins has been shown to increase stability and alter functional properties, making it a valuable tool in protein design .
- Catalytic Applications : In biocatalysis, enzymes engineered with 8HQ-3Ala have demonstrated enhanced activity in synthetic organic reactions, showcasing its potential for industrial applications .
- Therapeutic Potential : Preliminary investigations suggest that derivatives of this compound may exhibit therapeutic effects due to their ability to modulate cellular pathways involved in oxidative stress and inflammation .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c13-9(12(16)17)6-7-3-4-10(15)11-8(7)2-1-5-14-11/h1-5,9,15H,6,13H2,(H,16,17) |
InChI Key |
LCHDHNGXRBTPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CC(C(=O)O)N |
Origin of Product |
United States |
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